Cas no 26893-14-1 (ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate)

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is a versatile quinoline derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—the chloro and dimethoxy substituents—enhance reactivity, making it valuable for constructing complex heterocyclic compounds. The ethyl ester group provides additional functionalization opportunities, facilitating further derivatization. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. High purity and consistent performance underscore its utility in research and industrial settings, where precise and reproducible results are essential.
ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate structure
26893-14-1 structure
Product Name:ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
CAS No:26893-14-1
MF:C14H14ClNO4
MW:295.718263149261
MDL:MFCD09746291
CID:2146637
PubChem ID:10357178
Update Time:2025-05-23

ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
    • ethyl4-chloro-6,7-dimethoxyquinoline-3-carboxylate
    • AT16710
    • 4-chloro-6,7-dimethoxy-3-quinolinecarboxylic ethyl ester
    • TQR0655
    • CS-0097581
    • AKOS000195047
    • DB-308022
    • 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline
    • SB71561
    • SCHEMBL2921747
    • 26893-14-1
    • NIKMAYXKXKGXRI-UHFFFAOYSA-N
    • BS-51601
    • DTXSID60438683
    • 4-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
    • MDL: MFCD09746291
    • Inchi: 1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3
    • InChI Key: NIKMAYXKXKGXRI-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)OCC)=CN=C2C=C(C(=CC2=1)OC)OC

Computed Properties

  • Exact Mass: 295.0611356g/mol
  • Monoisotopic Mass: 295.0611356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 57.6Ų

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Additional information on ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS No. 26893-14-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, identified by its unique CAS No. 26893-14-1, is a significant intermediate in the synthesis of various pharmacologically active compounds. This compound belongs to the quinoline derivatives, a class of molecules widely recognized for their broad spectrum of biological activities. The structural features of ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, particularly the presence of chloro and methoxy substituents, make it a valuable building block for medicinal chemists exploring novel therapeutic agents.

The chemical structure of this compound consists of a quinoline core substituted at the 4-position with a chlorine atom and at the 6 and 7 positions with methoxy groups. Additionally, the presence of a carboxylate ester group at the 3-position enhances its reactivity, making it a versatile precursor for further functionalization. These structural attributes have positioned ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate as a key intermediate in the development of drugs targeting various diseases, including infectious diseases and cancer.

In recent years, there has been growing interest in quinoline derivatives due to their demonstrated efficacy against a range of pathogens and their potential as anticancer agents. The synthetic pathways involving ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate have been optimized to facilitate the production of more complex molecules. For instance, researchers have utilized this intermediate to synthesize novel quinolone antibiotics and antimalarial compounds. The chloro and methoxy substituents on the quinoline ring provide strategic sites for further chemical modifications, enabling the creation of analogs with enhanced pharmacological properties.

One of the most compelling applications of ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is in the development of antimalarial drugs. Malaria remains a significant global health challenge, and the continuous emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Quinoline derivatives have a long history in antimalarial treatment, with chloroquine being one of the most well-known examples. The structural modifications introduced by ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate have led to compounds with improved efficacy and reduced toxicity compared to older-generation drugs.

Furthermore, ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate has been explored as a precursor in the synthesis of anticancer agents. Cancer is another major global health issue, and quinoline derivatives have shown promise as inhibitors of tumor growth and proliferation. The carboxylate ester group in this compound allows for further derivatization into more complex molecules that can interact with specific targets within cancer cells. Recent studies have demonstrated that derivatives of ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate exhibit potent anti-proliferative effects on various cancer cell lines, highlighting their potential as lead compounds for new anticancer therapies.

The versatility of ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate extends beyond its applications in malaria and cancer research. It has also been utilized in the development of drugs targeting infectious diseases caused by bacteria and viruses. The structural motif present in this compound has been shown to interfere with essential biological processes in pathogens, leading to their inhibition or destruction. This broad applicability makes ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate an indispensable tool in pharmaceutical research.

The synthetic methodologies for producing ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate have been refined over time to ensure high yield and purity. Traditional synthetic routes often involve multi-step reactions starting from readily available precursors such as anthranilic acid or quinine derivatives. Modern approaches have focused on optimizing these pathways using greener solvents and catalytic methods to minimize waste and improve efficiency. These advancements have not only enhanced the production scalability but also reduced environmental impact.

In conclusion,ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS No. 26893-14-1) is a crucial intermediate in modern pharmaceutical synthesis with diverse applications across multiple therapeutic areas. Its unique structural features make it an ideal candidate for further functionalization into pharmacologically active compounds targeting infectious diseases and cancer. As research continues to uncover new therapeutic possibilities,ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate will undoubtedly remain at the forefront of medicinal chemistry innovation.

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